6-Bromoquinoline-2-carboxamide is a chemical compound characterized by the molecular formula . This compound is a derivative of quinoline, an important heterocyclic aromatic organic compound. The unique structure of 6-Bromoquinoline-2-carboxamide, featuring a bromine atom at the 6th position and a carboxamide group at the 2nd position, imparts distinct chemical reactivity and biological activity, making it significant in various chemical and pharmaceutical applications.
6-Bromoquinoline-2-carboxamide falls under the classification of heterocyclic compounds, specifically within the quinoline family. It is also categorized as an amide due to the presence of the carboxamide functional group. This classification highlights its relevance in medicinal chemistry and organic synthesis, particularly for developing biologically active compounds .
The synthesis of 6-Bromoquinoline-2-carboxamide generally involves two main steps: bromination of quinoline and subsequent formation of the carboxamide.
The reaction conditions for both steps are crucial for achieving high yields and purity. For instance, controlling temperature and reaction time can significantly impact the efficiency of both bromination and amide formation processes. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while adhering to green chemistry principles.
The molecular structure of 6-Bromoquinoline-2-carboxamide consists of a quinoline ring system with a bromine atom at position 6 and a carboxamide group at position 2. The structural formula can be represented as follows:
6-Bromoquinoline-2-carboxamide is involved in several chemical reactions:
The choice of reagents and conditions significantly affects reaction outcomes. For example, employing different nucleophiles can lead to diverse substituted products, which are valuable in further synthetic applications.
The mechanism of action for 6-Bromoquinoline-2-carboxamide involves its interaction with biological targets such as enzymes and proteins:
These interactions can modulate various biochemical pathways within cells, leading to physiological effects that are being explored for therapeutic applications.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to characterize this compound during synthesis and evaluation phases .
6-Bromoquinoline-2-carboxamide has several scientific uses:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility, diverse biological activities, and proven therapeutic value. This bicyclic aromatic system – consisting of a benzene ring fused with pyridine – provides an optimal molecular framework for interacting with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Historically, natural quinoline alkaloids like quinine established this heterocycle's pharmacological significance, particularly as antimalarial agents. Contemporary drug development has expanded quinoline applications to oncology, neurology, and infectious diseases through strategic structural modifications [4] [8].
The incorporation of carboxamide functionality at the quinoline-2-position significantly enhances the molecule's drug-like properties by introducing hydrogen-bonding capability and modulating polarity. This modification creates versatile intermediates for further derivatization and improves target binding specificity. Notable FDA-approved drugs featuring quinoline-carboxamide motifs include the EGFR tyrosine kinase inhibitors erlotinib and gefitinib, which revolutionized non-small cell lung cancer treatment by targeting specific oncogenic mutations. These clinical successes underscore the pharmacophoric value of the quinoline-carboxamide unit in molecular recognition processes [4] [8].
Table 1: Clinically Significant Quinoline-Based Drugs with Carboxamide Functionality
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Erlotinib | Anticancer (NSCLC) | EGFR tyrosine kinase | Quinazoline-4-carboxamide |
Gefitinib | Anticancer (NSCLC) | EGFR tyrosine kinase | Quinazoline-4-carboxamide |
Bosutinib | Anticancer (CML) | Bcr-Abl tyrosine kinase | Quinoline-3-carboxamide |
Icotinib | Anticancer (NSCLC) | EGFR tyrosine kinase | Quinazoline-4-carboxamide |
Recent research continues to explore novel quinoline carboxamide derivatives as potential therapeutic agents. For instance, 2-substituted quinoline-6-carboxamides have been designed and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists for neuropathic pain management. Structure-activity relationship studies reveal that hydrophobic substituents at the quinoline-2-position and secondary amide groups at the 6-position significantly influence receptor binding affinity and functional activity. Compound 13c from this series demonstrated potent mGluR1 antagonism with an IC₅₀ of 2.16 μM in functional cell-based assays [8].
The introduction of bromine at the quinoline-6-position represents a strategic molecular modification that profoundly influences the compound's physicochemical properties, reactivity, and biological interactions. Bromine, as a heavy halogen, offers distinct advantages in drug design due to its substantial atomic size (van der Waals radius: 1.85 Å), moderate electronegativity, and ability to participate in halogen bonding interactions with biological targets. These characteristics enable selective interactions with protein binding pockets that smaller halogens (fluorine, chlorine) cannot achieve, potentially enhancing binding affinity and selectivity [4] [5].
In the specific case of 6-bromoquinoline-2-carboxamide, the bromine atom serves multiple strategic purposes:
Table 2: Key Physicochemical and Computational Parameters of 6-Bromoquinoline-2-carboxamide
Parameter | Value/Characteristic | Method/Reference | Biological Significance |
---|---|---|---|
Molecular Formula | C₁₀H₇BrN₂O | [1] [3] | Determines drug-likeness |
Molecular Weight | 251.08 g/mol | [1] | Impacts bioavailability |
Calculated LogP | 2.08 (consensus) | [3] | Predicts membrane permeability |
Topological PSA | 50.19 Ų | [3] | Influences cellular uptake |
Water Solubility | 0.0646 mg/mL (ESOL) | [3] | Affects formulation development |
Halogen Bonding Potential | Yes (Bromine) | Computational | Enhances target binding affinity |
Synthetic Versatility | High (via C-Br bond) | [8] | Enables structural diversification |
The biological significance of bromine at the quinoline-6-position is evidenced by structure-activity relationship studies of quinazoline-based anticancer agents. Research demonstrates that 6-bromo-substituted quinazolin-4(3H)-one derivatives exhibit superior antiproliferative activity against cancer cell lines (MCF-7 and SW480) compared to their non-halogenated counterparts. Specifically, compound 8a (containing 6-bromo substitution) demonstrated IC₅₀ values of 15.85 ± 3.32 μM and 17.85 ± 0.92 μM against MCF-7 and SW480 cell lines, respectively, significantly outperforming erlotinib in the MCF-7 model. This enhanced potency is attributed to improved hydrophobic interactions with target proteins and optimized electronic properties that facilitate binding to key residues in the ATP-binding pocket of kinases [4].
Computational analysis of 6-bromoquinoline derivatives provides further insight into their drug-like properties. According to bioavailability predictions, these compounds generally demonstrate high gastrointestinal absorption potential and blood-brain barrier permeation, expanding their potential therapeutic applications to central nervous system targets. Additionally, metabolic stability predictions indicate low susceptibility to major cytochrome P450 isoforms (except CYP1A2 inhibition potential), suggesting favorable metabolic profiles for further development. These computational assessments align with the observed biological activities and support the strategic incorporation of bromine in quinoline-based drug design [3] [5].
Table 3: Clinically Relevant Brominated Heterocyclic Compounds
Compound Name | Therapeutic Application | Molecular Structure | Role of Bromine |
---|---|---|---|
6-Bromoquinoline-2-carboxamide | Anticancer research | Quinoline-2-carboxamide with Br at C6 | Enhances target binding and antiproliferative activity |
8a (6-Bromoquinazolinone) | Anticancer research | Quinazolin-4(3H)-one with Br at C6 | Improves EGFR inhibition and selectivity |
Maraviroc (HIV treatment) | CCR5 antagonist | Tropane derivative with brominated phenyl | Critical for receptor interaction |
Bazedoxifene (Menopause therapy) | Selective estrogen modulator | Indole derivative with brominated benzyl | Optimizes receptor binding affinity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7